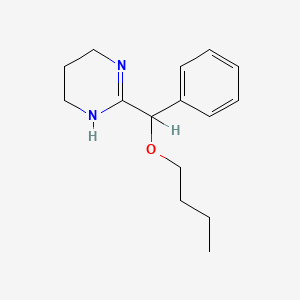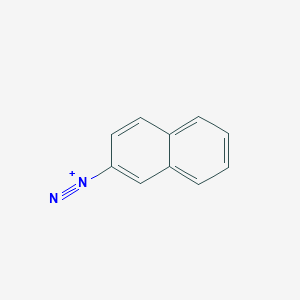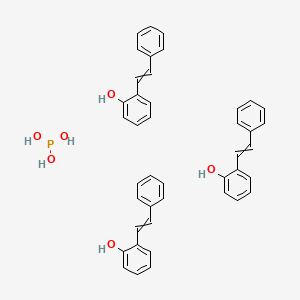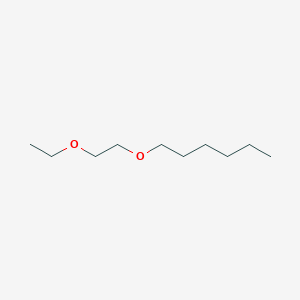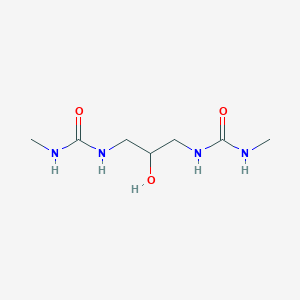
1,1'-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) is a chemical compound known for its unique structure and properties It consists of a hydroxypropane backbone with two methylurea groups attached
Méthodes De Préparation
The synthesis of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) typically involves the reaction of 2-hydroxypropane-1,3-diol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The hydroxy and methylurea groups can participate in substitution reactions with suitable reagents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) involves its interaction with molecular targets in biological systems. The hydroxy and methylurea groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The specific pathways involved depend on the context of its use.
Comparaison Avec Des Composés Similaires
1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) can be compared with similar compounds such as:
- 1,1’-[[(1,1-Dimethyl-ethyl)imino]bis[(2-hydroxypropane-1,3-diyl)oxy(3-acetyl-1,4-phenylene)]]-bis(3,3-diethylurea)
- 2,2′-((2-(hydroxy)propane-1,3-diyl)bis((nitrilo)eth-1-yl-1-ylidene))diphenolato-dicobalt (III)
- 1,3-Dioctanoin These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of 1,1’-(2-Hydroxypropane-1,3-diyl)bis(3-methylurea) lies in its specific combination of hydroxy and methylurea groups, which confer distinct properties and reactivity.
Propriétés
Numéro CAS |
33054-80-7 |
|---|---|
Formule moléculaire |
C7H16N4O3 |
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
1-[2-hydroxy-3-(methylcarbamoylamino)propyl]-3-methylurea |
InChI |
InChI=1S/C7H16N4O3/c1-8-6(13)10-3-5(12)4-11-7(14)9-2/h5,12H,3-4H2,1-2H3,(H2,8,10,13)(H2,9,11,14) |
Clé InChI |
RFGVQIHNAUIGFL-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NCC(CNC(=O)NC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


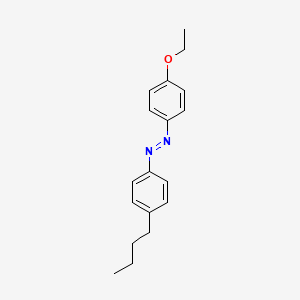


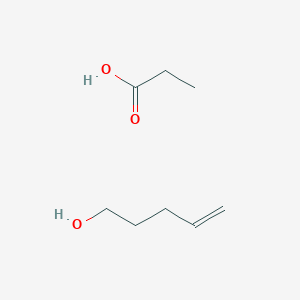
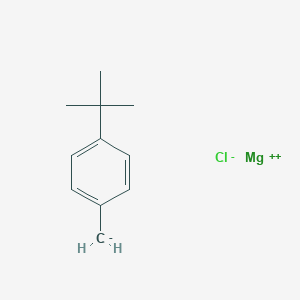
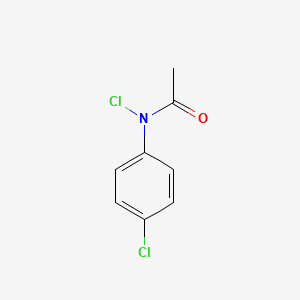
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
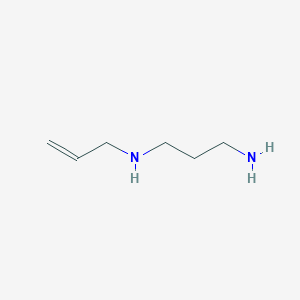
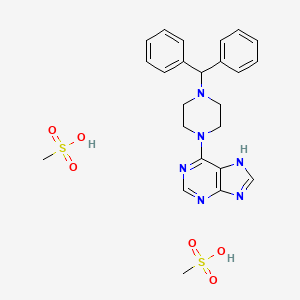
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
